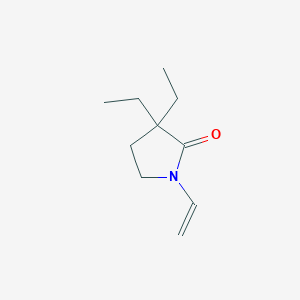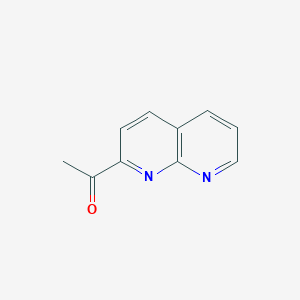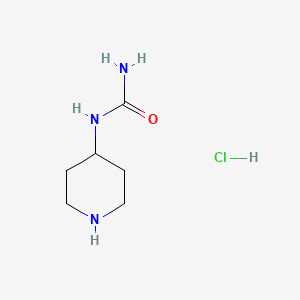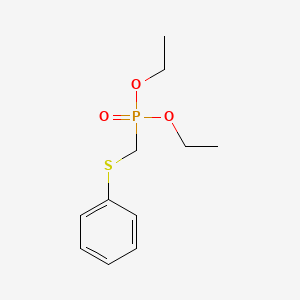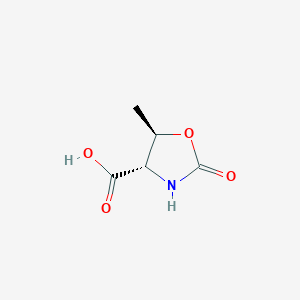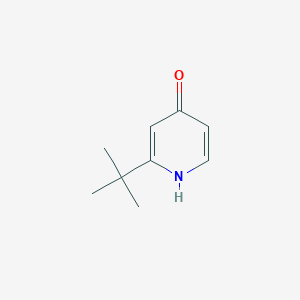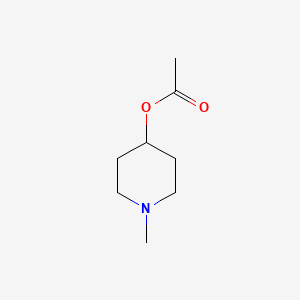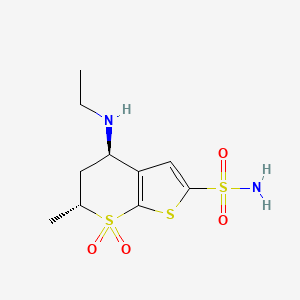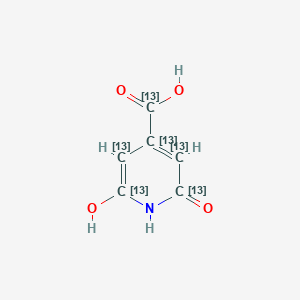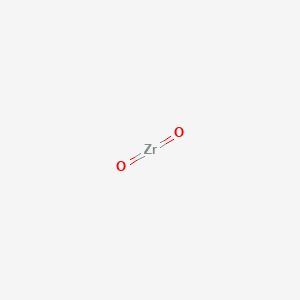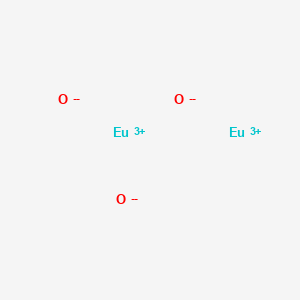
Europium oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium oxide (Eu2O3) is a chemical compound of europium and oxygen . It is a highly insoluble, thermally stable source of europium that is suitable for glass, optic, and ceramic applications . The pure metal is silvery, but after even a short exposure to air it becomes dull, because it readily oxidizes in air . It is widely used as a red or blue phosphor in television sets and fluorescent lamps, and as an activator for yttrium-based phosphors .
Synthesis Analysis
This compound can be synthesized by various methods. One method involves the reduction of europium sesquioxide by carbon at 1300–1500 °C in a vacuum . Another method involves the redox-assisted growth mode, where high-quality, crystalline ultrathin films of europium monoxide (EuO) were stabilized on YSZ (001) substrates .Molecular Structure Analysis
This compound has two common structures: Monoclinic (mS30, space group C2/m, No. 12) and cubic (cI80, space group Ia 3, No. 206). The cubic structure is similar to that of manganese (III) oxide .Chemical Reactions Analysis
This compound can react with acids to form the corresponding europium (III) salts . It swiftly oxidizes in air, ignites in the range of 150–180°C to form Eu3+ oxide (Eu2O3) .Physical and Chemical Properties Analysis
This compound is a highly insoluble, thermally stable material with a melting point of 2350 ℃ . It is a significant constituent for next-generation smart displays and high-performance lighting . It is also a very strong paramagnet above about 90 K .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The control of electron spins in materials that are simultaneously ferromagnetic and insulating opens up a wealth of quantum phenomena in spin-based electronics . Future research directions include improving the absorption and emission efficiency of europium oxide and designing new oxide red phosphors .
Propiedades
Número CAS |
12020-60-9 |
|---|---|
Fórmula molecular |
EuO |
Peso molecular |
167.963 g/mol |
Nombre IUPAC |
oxoeuropium |
InChI |
InChI=1S/Eu.O |
Clave InChI |
FYZGFASBNJXJGO-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Eu+3].[Eu+3] |
SMILES canónico |
O=[Eu] |
Descripción física |
DryPowder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


